molecular formula C11H15NO3 B14684788 3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate CAS No. 28767-57-9

3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate

Cat. No.: B14684788
CAS No.: 28767-57-9
M. Wt: 209.24 g/mol
InChI Key: OJZPBXBTYARNJO-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by its hydroxymethyl and dimethylphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate typically involves the reaction of 3-(Hydroxymethyl)-4,5-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process can be summarized as follows:

    Starting Materials: 3-(Hydroxymethyl)-4,5-dimethylphenol and methyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: 3-(Carboxymethyl)-4,5-dimethylphenyl methylcarbamate.

    Reduction: 3-(Hydroxymethyl)-4,5-dimethylphenylamine.

    Substitution: 3-(Hydroxymethyl)-4,5-dimethylphenyl derivatives with various substituents.

Scientific Research Applications

3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, carbamates typically inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The molecular pathways involved include the binding of the carbamate to the active site of acetylcholinesterase, forming a stable carbamoylated enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-4,5-dimethylphenyl carbamate: Lacks the methyl group on the carbamate nitrogen.

    4,5-Dimethylphenyl methylcarbamate: Lacks the hydroxymethyl group.

    3-(Hydroxymethyl)phenyl methylcarbamate: Lacks the dimethyl groups on the phenyl ring.

Uniqueness

3-(Hydroxymethyl)-4,5-dimethylphenyl methylcarbamate is unique due to the presence of both hydroxymethyl and dimethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

28767-57-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

[3-(hydroxymethyl)-4,5-dimethylphenyl] N-methylcarbamate

InChI

InChI=1S/C11H15NO3/c1-7-4-10(15-11(14)12-3)5-9(6-13)8(7)2/h4-5,13H,6H2,1-3H3,(H,12,14)

InChI Key

OJZPBXBTYARNJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)CO)OC(=O)NC

Origin of Product

United States

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